Vortioxetine hydrobromide

概要

説明

Vortioxetine hydrobromide is an atypical antidepressant used primarily for the treatment of major depressive disorder. It is known for its multimodal mechanism of action, which involves modulation of serotonin receptors and inhibition of serotonin reuptake. This compound is marketed under various brand names, including Brintellix and Trintellix .

作用機序

ボルチオキセチン臭化水素塩の作用機序は複雑で、複数の経路を伴います。

セロトニンの再取り込み阻害: セロトニントランスポーターに結合して、セロトニンの再取り込みを阻害します。

受容体の調節: 5-HT1A受容体のアゴニスト、5-HT1B受容体の部分アゴニスト、そして5-HT3、5-HT1D、および5-HT7受容体のアンタゴニストとして作用します .

分子標的: 主にセロトニントランスポーターとさまざまなセロトニン受容体を標的とし、脳内のセロトニンのレベルを上昇させます

類似化合物:

セルトラリン: うつ病に使用される別のセロトニンの再取り込み阻害薬です。

ブプロピオン: 異なる作用機序を持つ非定型抗うつ薬です。

フルオキセチン: 類似の用途を持つ選択的セロトニンの再取り込み阻害薬です.

独自性: ボルチオキセチン臭化水素塩は、セロトニンの再取り込み阻害と受容体の調節の両方を含む、多様な作用機序を持つため、ユニークです。 この二重作用は、主要なうつ病の治療における有効性に貢献すると考えられています .

生化学分析

Biochemical Properties

Vortioxetine hydrobromide acts on the serotonin neurotransmitter system, where it modulates one or more serotonin receptors and inhibits the reuptake of serotonin . Specifically, it functions as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter . It also acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors .

Cellular Effects

This compound has been found to inhibit the growth of gastric cancer cells in vitro and in vivo by targeting JAK2 and SRC . It suppresses STAT3 dimerization and nuclear translocation activity . Furthermore, it enhances the release of glutamate and inhibits the release of GABA (gamma amino butyric acid) from downstream neurons in various brain circuits such as the prefrontal cortex and hippocampus .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with multiple targets in the serotonin system. It inhibits the serotonin transporter, leading to increased serotonin levels . Additionally, it acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over time . A novel stability-indicating method has been developed for the assay of this compound in bulk and pharmaceutical formulations .

Dosage Effects in Animal Models

In animal models, acute and chronic administration of this compound improves performance on objective measures that cover a broad range of cognitive domains . The effects of this compound vary with different dosages in these models .

Metabolic Pathways

This compound is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase . The major metabolite is pharmacologically inactive, and the minor pharmacologically active metabolite is not expected to cross the blood–brain barrier .

Transport and Distribution

This compound has a favorable pharmacokinetic profile with dose-proportional and linear exposure, moderate oral bioavailability, extensive tissue distribution, and a long elimination half-life .

準備方法

合成経路と反応条件: ボルチオキセチン臭化水素塩の合成は、通常、複数ステップのプロセスを伴います。重要なステップの1つは、ピペラジン環の環化です。 プロセスは、2,4-ジメチルチオフェノールがo-ブロモニトロベンゼンと反応し、触媒的加水素化、ピペラジンとのサンドマイヤー反応、そして最後に臭化水素酸との反応によってボルチオキセチン臭化水素塩が生成されます .

工業的生産方法: 工業的生産方法は、収率と純度を最適化することに重点を置いています。新規で改良された合成経路が開発され、63%の収率で99%の純度が達成されました。 この方法は、3つの簡単なステップで構成され、重要なステップはピペラジン環の環化です .

化学反応の分析

反応の種類: ボルチオキセチン臭化水素塩は、酸化、還元、置換などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 通常、過マンガン酸カリウムや過酸化水素などの試薬を使用します。

還元: 一般的に、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用します。

主要な生成物: これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってスルホキシドまたはスルホンが生成される場合があり、還元によってアミンまたはアルコールが生成される場合があります .

科学的研究の応用

ボルチオキセチン臭化水素塩は、幅広い科学研究に適用されています。

化学: セロトニン受容体の調節と再取り込み阻害の研究に使用されます。

生物学: 神経伝達物質系と脳機能に対する影響が調査されています。

類似化合物との比較

Sertraline: Another serotonin reuptake inhibitor used for depression.

Bupropion: An atypical antidepressant with a different mechanism of action.

Fluoxetine: A selective serotonin reuptake inhibitor with similar applications.

Uniqueness: Vortioxetine hydrobromide is unique due to its multimodal mechanism of action, which involves both serotonin reuptake inhibition and receptor modulation. This dual action is believed to contribute to its efficacy in treating major depressive disorder .

生物活性

Vortioxetine hydrobromide is an antidepressant medication primarily used for the treatment of major depressive disorder (MDD). Its unique mechanism of action, which involves modulation of serotonin receptors and inhibition of serotonin reuptake, has garnered significant attention in both clinical and preclinical studies. Recent research has expanded its potential applications beyond depression, including its effects on cancer cell proliferation and gut microbiota.

Vortioxetine acts primarily as a serotonin reuptake inhibitor (SRI) while also modulating various serotonin receptors, including:

- 5-HT1A receptor agonism

- 5-HT3 receptor antagonism

- 5-HT7 receptor antagonism

This multifaceted approach not only enhances mood but also improves cognitive function, making it a valuable option for patients with MDD who experience cognitive deficits .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties , particularly as a dual inhibitor of JAK2 and SRC kinases. Research findings indicate:

- Inhibition of Gastric Cancer Cell Growth : Vortioxetine significantly suppresses the proliferation of gastric cancer cells (HGC27 and AGS) in vitro, with IC50 values of 5.90 μM and 9.40 μM, respectively .

- Mechanism : The compound inhibits JAK2/SRC-STAT3 signaling pathways, leading to reduced STAT3 phosphorylation and dimerization, which are critical for cancer cell survival and proliferation .

Table 1: Inhibitory Effects on Gastric Cancer Cells

| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | Proliferation Inhibition (%) at 4 μM (96h) |

|---|---|---|---|

| HGC27 | 5.90 | 4.96 | 66 |

| AGS | 9.40 | 6.56 | 45 |

Clinical Efficacy in Depression

Vortioxetine has been shown to effectively alleviate depressive symptoms and improve cognitive function in patients with MDD. A randomized controlled trial indicated:

- Significant Improvement : Patients receiving vortioxetine (10 mg and 20 mg) showed a mean treatment difference from placebo of 0.36 (p < 0.0001) and 0.33 (p < 0.0001), respectively .

Table 2: Efficacy Data from Clinical Trials

| Treatment Group | Mean Change from Baseline to Week 8 | p-value |

|---|---|---|

| Vortioxetine 10 mg | 0.36 | <0.0001 |

| Vortioxetine 20 mg | 0.33 | <0.0001 |

| Placebo | - | - |

Effects on Gut Microbiota

Emerging evidence suggests that vortioxetine may also influence gut microbiota composition, which is increasingly recognized for its role in mental health:

- Microbiota Modulation : Treatment with vortioxetine has been associated with changes in beneficial gut bacteria such as Faecalibacterium and Roseburia, potentially contributing to its antidepressant effects .

Case Studies

A recent case series reported the successful use of vortioxetine in patients with comorbid epilepsy and depressive symptoms:

- Patient Outcomes : All nine patients achieved remission of depressive symptoms within a treatment range of 10 to 20 mg, demonstrating good tolerability even among those with complex medical histories .

Table 3: Summary of Case Studies

| Patient Count | Age Range (Years) | Treatment Duration (Months) | Remission Achieved |

|---|---|---|---|

| 9 | 24 - 77 | 2 - 48 | Yes |

特性

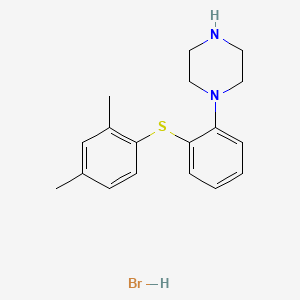

IUPAC Name |

1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGRUFUIHGGOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027850 | |

| Record name | Vortioxetine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960203-27-4 | |

| Record name | Vortioxetine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960203-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vortioxetine hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960203274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vortioxetine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORTIOXETINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKS641KOAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。